molecular formula C16H22N2O4S3 B11406842 4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11406842
M. Wt: 402.6 g/mol
InChI Key: VGCRYNLUBBKNCX-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound with a molecular formula of C16H22N2O4S3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with propylamine to form an intermediate, which is then reacted with 2-(propylsulfonyl)-1,3-thiazole under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-Methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
  • 4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide

Uniqueness

4-[(4-methylphenyl)sulfonyl]-N-propyl-2-(propylsulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl and thiazole groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H22N2O4S3

Molecular Weight

402.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-propyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C16H22N2O4S3/c1-4-10-17-14-15(18-16(23-14)24(19,20)11-5-2)25(21,22)13-8-6-12(3)7-9-13/h6-9,17H,4-5,10-11H2,1-3H3

InChI Key

VGCRYNLUBBKNCX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N=C(S1)S(=O)(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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